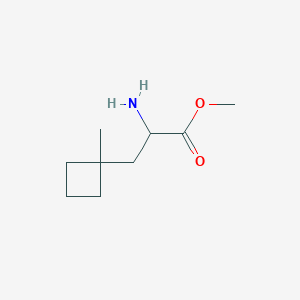
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate is an organic compound that belongs to the class of amino acid esters. This compound features a unique structure with a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1-methylcyclobutyl)propanoate can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanone with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(1-methylcyclobutyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with various cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(4-chlorophenyl)propanoate: Similar in structure but contains a chlorophenyl group instead of a cyclobutyl ring.
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring, making it structurally different but functionally similar.
Uniqueness
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate is unique due to its cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 2-amino-3-(1-methylcyclobutyl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-9(4-3-5-9)6-7(10)8(11)12-2/h7H,3-6,10H2,1-2H3 |
Clé InChI |
PSWIWLGPAICLLK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


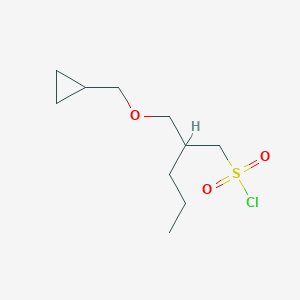
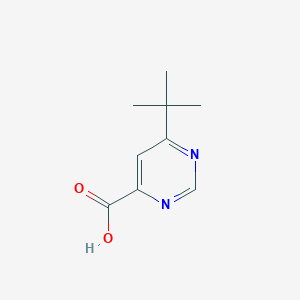
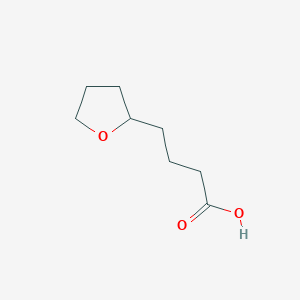
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)

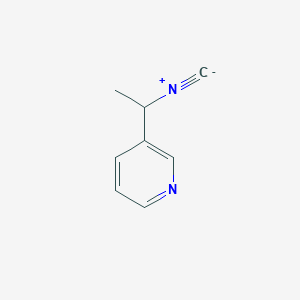

![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
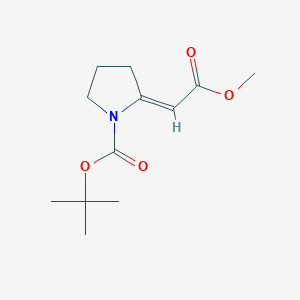
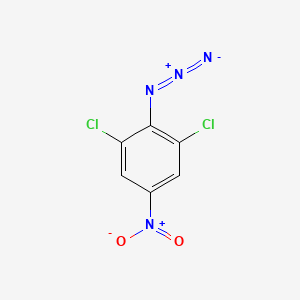
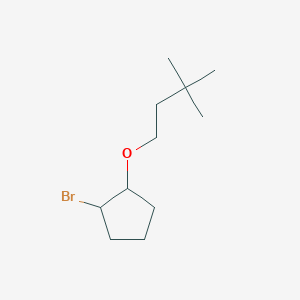
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)


